Cas no 289914-68-7 ((1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside)

(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside 化学的及び物理的性質
名前と識別子
-
- (1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside
- AKOS040763253
- 289914-68-7
-
- インチ: 1S/C19H30O9/c1-10-6-12(22)7-18(3,19(10,26)5-4-11(2)21)9-27-17-16(25)15(24)14(23)13(8-20)28-17/h4-6,11,13-17,20-21,23-26H,7-9H2,1-3H3
- InChIKey: UUUMPMJOJKTIFJ-UHFFFAOYSA-N
- ほほえんだ: CC(C=CC1(C(COC2C(O)C(O)C(O)C(CO)O2)(C)CC(=O)C=C1C)O)O
計算された属性
- せいみつぶんしりょう: 402.18898253g/mol
- どういたいしつりょう: 402.18898253g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 9
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 633
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 157Ų
- 疎水性パラメータ計算基準値(XlogP): -2.3
(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6201-1 mL * 10 mM (in DMSO) |
(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside |
289914-68-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
TargetMol Chemicals | TN6201-5mg |
(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside |
289914-68-7 | 5mg |
¥ 4420 | 2024-07-24 | ||
TargetMol Chemicals | TN6201-5mg |
(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside |
289914-68-7 | 5mg |
¥ 4420 | 2024-07-20 | ||
TargetMol Chemicals | TN6201-1 ml * 10 mm |
(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside |
289914-68-7 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 | ||
TargetMol Chemicals | TN6201-5 mg |
(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside |
289914-68-7 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN6201-1 ml * 10 mm |
(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside |
289914-68-7 | 1 ml * 10 mm |
¥ 4520 | 2024-07-24 |
(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucosideに関する追加情報
Exploring the Unique Properties and Applications of (1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside (CAS No. 289914-68-7)
The compound (1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside, with the CAS No. 289914-68-7, is a naturally occurring megastigmane derivative that has garnered significant attention in the fields of phytochemistry, nutraceuticals, and cosmetic science. This glycosylated megastigmane is characterized by its unique stereochemistry and hydroxylation pattern, which contribute to its biological activities and potential health benefits. Researchers have identified this compound in various plant sources, where it often plays a role in plant defense mechanisms and signaling pathways.
In recent years, there has been growing interest in megastigmane glycosides due to their antioxidant, anti-inflammatory, and skin-protective properties. The 11-O-glucoside moiety in this particular compound enhances its water solubility and bioavailability, making it an attractive candidate for nutraceutical and cosmeceutical applications. Current research trends focus on its potential as a natural alternative to synthetic antioxidants in skincare formulations, aligning with the global consumer demand for "clean beauty" products and plant-derived actives.
The structural complexity of (1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside presents interesting challenges for analytical chemists. Advanced techniques such as HPLC-MS/MS and NMR spectroscopy are typically employed for its identification and quantification in complex matrices. These analytical methods are crucial for quality control in the production of standardized botanical extracts containing this valuable phytochemical.
From a pharmacological perspective, preliminary studies suggest that this compound may influence cellular signaling pathways related to oxidative stress and inflammation. The presence of multiple hydroxyl groups in its structure contributes to its free radical scavenging capacity, which has implications for developing natural anti-aging formulations. This aligns with current consumer searches for "natural antioxidants for skin" and "plant-based anti-aging ingredients," making 289914-68-7 a compound of significant commercial interest.
The biosynthesis of (1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside in plants involves several enzymatic steps, including oxidation, reduction, and glycosylation reactions. Understanding these pathways is essential for potential biotechnological production methods, which could address supply chain challenges for this rare phytochemical. Recent advances in synthetic biology and metabolic engineering offer promising approaches to sustainable production of such valuable plant metabolites.
In the context of green chemistry and sustainable sourcing, the extraction and purification of CAS No. 289914-68-7 from natural sources require careful optimization to maximize yield while minimizing environmental impact. Supercritical fluid extraction and other environmentally friendly techniques are being explored as alternatives to traditional solvent-based methods, responding to industry demands for "green extraction technologies" and "sustainable ingredient sourcing."
The stability profile of (1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside is another important consideration for product development. Formulation scientists must address challenges related to its sensitivity to light, temperature, and pH variations. These stability studies are crucial for developing effective delivery systems that maintain the compound's bioactivity in final products, whether they be dietary supplements or topical applications.
Emerging research directions for this compound include investigating its potential synergistic effects with other phytochemicals. The concept of "phytochemical synergy" has gained traction in recent years, with consumers increasingly interested in "whole plant extracts" rather than isolated compounds. This presents opportunities for developing innovative formulations that leverage the combined benefits of 289914-68-7 with complementary plant metabolites.
Regulatory considerations for (1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside vary by region and intended use. In the cosmetic industry, it may be classified as a novel ingredient requiring specific safety assessments, while in nutraceutical applications, its status depends on traditional use history and current regulatory frameworks. These aspects are particularly relevant given growing consumer interest in "transparent labeling" and "science-backed natural ingredients."
Future research on CAS No. 289914-68-7 will likely focus on elucidating its molecular targets and mechanisms of action more precisely. Advanced techniques like molecular docking studies and omics approaches could provide deeper insights into its bioactivity profile. Such fundamental research is essential for positioning this compound effectively in the competitive landscape of natural product-derived ingredients, where consumers increasingly demand "evidence-based botanicals" and "clinically studied plant compounds."
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